1-(4-Fluoro-2-hydroxy-5-methylphenyl)ethan-1-one
Overview
Description
1-(4-Fluoro-2-hydroxy-5-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H9FO2 and a molecular weight of 168.165 g/mol . This compound is characterized by the presence of a fluoro group, a hydroxy group, and a methyl group attached to a phenyl ring, along with an ethanone moiety. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals .
Mechanism of Action
Target of Action
The primary target of 1-(4-Fluoro-2-hydroxy-5-methylphenyl)ethan-1-one is the MDM2-p53 protein-protein interaction . This interaction plays a crucial role in the regulation of the cell cycle and apoptosis, making it a significant target in cancer research .
Mode of Action
this compound acts as a potent inhibitor of the MDM2-p53 protein-protein interaction . By inhibiting this interaction, it can prevent the degradation of p53, a protein that plays a vital role in preventing cancer formation .
Biochemical Pathways
The inhibition of the MDM2-p53 interaction by this compound affects the p53 signaling pathway . This pathway is crucial for cell cycle regulation and apoptosis, and its disruption can lead to uncontrolled cell growth and cancer .
Result of Action
The inhibition of the MDM2-p53 interaction by this compound can lead to the stabilization and activation of p53 . This can result in cell cycle arrest and apoptosis, thereby preventing the proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Fluoro-2-hydroxy-5-methylphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-fluoro-2-hydroxy-5-methylbenzaldehyde with an appropriate acetylating agent under acidic or basic conditions . The reaction typically proceeds through the formation of an intermediate, which is then converted to the final product by hydrolysis or other suitable methods .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale acetylation reactions using optimized conditions to maximize yield and purity . The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-2-hydroxy-5-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl ethanones.
Scientific Research Applications
1-(4-Fluoro-2-hydroxy-5-methylphenyl)ethan-1-one has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxy-5-methylphenyl)ethan-1-one: Similar structure but lacks the fluoro group.
1-(5-Fluoro-2-hydroxyphenyl)ethan-1-one: Similar structure but lacks the methyl group.
Uniqueness
1-(4-Fluoro-2-hydroxy-5-methylphenyl)ethan-1-one is unique due to the presence of both fluoro and methyl groups on the phenyl ring, which can significantly influence its chemical properties and reactivity compared to similar compounds .
Properties
IUPAC Name |
1-(4-fluoro-2-hydroxy-5-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-5-3-7(6(2)11)9(12)4-8(5)10/h3-4,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIBRDBRUICKID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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